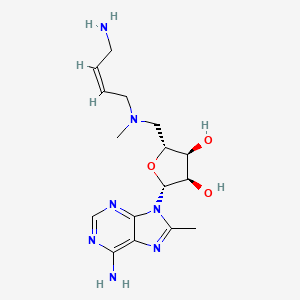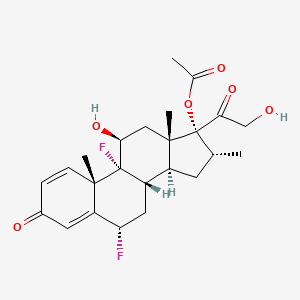
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) is a complex organic compound with a unique structure that includes multiple aromatic rings and metal ions
Métodos De Preparación
The synthesis of Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) involves multiple steps. The starting materials typically include diethylamino and ethylamino substituted aromatic compounds, which undergo a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the metal centers, particularly the copper ions, using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Complexation: The metal ions in the compound can form complexes with various ligands, altering the compound’s properties and reactivity.
Aplicaciones Científicas De Investigación
Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its aromatic rings and metal ions. The compound can bind to specific sites on enzymes or receptors, altering their activity. The metal ions can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, Bis((4-((4-(diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium) dicopper(1+) hexa(cyano-C)ferrate(4-) is unique due to its combination of aromatic rings and metal ions. Similar compounds include:
Methanone, bis[4-(dimethylamino)phenyl]-: Known for its use in organic synthesis and as a dye.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Used in similar applications but lacks the metal ion component.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Another related compound with applications in materials science.
These compounds share some structural similarities but differ in their specific functional groups and metal ion content, leading to variations in their properties and applications.
Propiedades
Número CAS |
82338-76-9 |
|---|---|
Fórmula molecular |
C72H80Cu2FeN12 |
Peso molecular |
1296.4 g/mol |
Nombre IUPAC |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide |
InChI |
InChI=1S/2C33H39N3.6CN.2Cu.Fe/c2*1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;6*1-2;;;/h2*11-24H,6-10H2,1-5H3;;;;;;;;;/q;;6*-1;2*+1;+2/p+2 |
Clave InChI |
HDIHQTDEAZYIGX-UHFFFAOYSA-P |
SMILES canónico |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


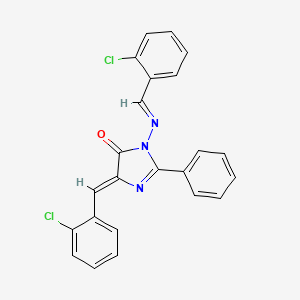


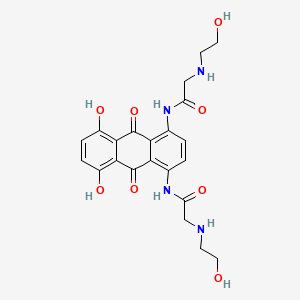
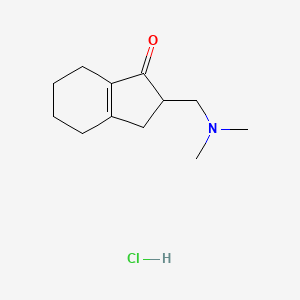
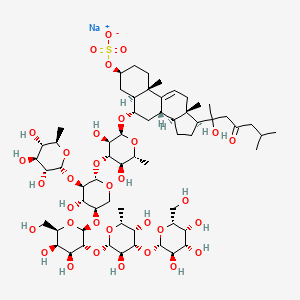

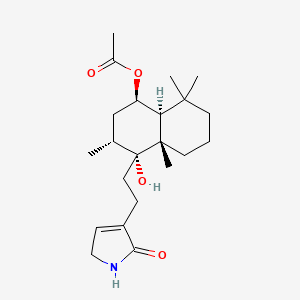
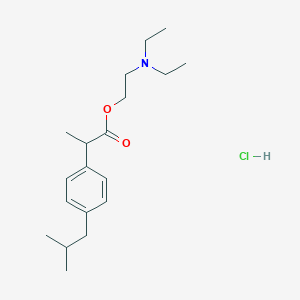
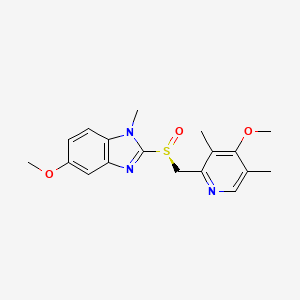
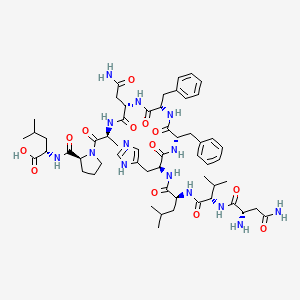
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
